Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate
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Overview
Description
Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic substitution reactions.
Acetylation: The acetyl group can be introduced using acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound has a similar structure but differs in the position and type of substituents.
Indole derivatives: These compounds share some structural similarities and are also used in various scientific applications.
Uniqueness
Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate is unique due to its specific combination of functional groups and the pyrimidine ring structure
Properties
Molecular Formula |
C11H14ClN3O4 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
methyl 2-[acetyl-(5-chloro-4-methoxy-6-methylpyrimidin-2-yl)amino]acetate |
InChI |
InChI=1S/C11H14ClN3O4/c1-6-9(12)10(19-4)14-11(13-6)15(7(2)16)5-8(17)18-3/h5H2,1-4H3 |
InChI Key |
CZINRAVMAWVUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(CC(=O)OC)C(=O)C)OC)Cl |
Origin of Product |
United States |
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